

Citreoviridin: A Comprehensive Technical Review of its Impact on Human Health

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Compound of Interest

Compound Name: Citreoviridin

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Abstract

Citreoviridin is a mycotoxin produced by several species of *Penicillium* and *Aspergillus* fungi, commonly found as a contaminant in staple grains such as rice and corn.^{[1][2]} Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this potent neurotoxin continues to pose a significant threat to public health, particularly in regions reliant on rice as a primary food source.^{[2][3]} This technical guide provides an in-depth review of the current scientific understanding of **citreoviridin's** impact on human health. It covers the toxin's mechanism of action, toxicokinetics, and associated pathologies, with a focus on quantitative toxicological data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of mycotoxins and their implications for human disease.

Introduction

Citreoviridin (CTV) is a yellow, polyene-pyrone mycotoxin that has been the subject of scientific investigation for decades due to its severe neurotoxic and cardiotoxic effects.^{[4][5]} Its presence in moldy cereals, particularly rice, has been correlated with serious health crises, including a notable outbreak of beriberi in Brazil where *P. citreonigrum* and **citreoviridin** were detected in rice samples.^{[4][6]} The toxin's primary molecular target is the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.^{[7][8]} By inhibiting this enzyme, **citreoviridin** disrupts the fundamental process of ATP synthesis, leading to a cascade of

cellular dysfunctions that manifest as the clinical symptoms of toxicity.^{[7][9]} This guide will explore the biochemical and physiological consequences of this inhibition, providing a detailed overview of the toxin's health impacts.

Mechanism of Action

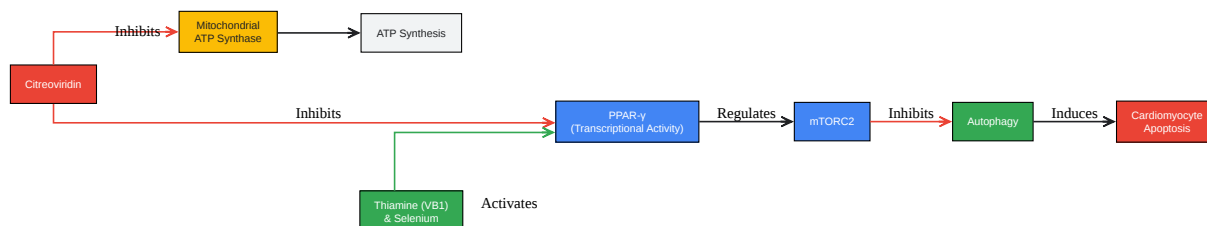
The principal mechanism of **citreoviridin**'s toxicity is its potent and specific inhibition of mitochondrial ATP synthase.^[7] It binds to the β -subunit of the F1 portion of the enzyme, distinct from the binding site of another well-known ATP synthase inhibitor, aurovertin.^[10] This interaction inhibits the enzyme's catalytic activity, disrupting the synthesis of ATP from ADP and inorganic phosphate.

Low concentrations of **citreoviridin** primarily inhibit the forward reaction of ATP synthase (ATP synthesis) with a minor effect on the reverse reaction (ATP hydrolysis).^[7] However, at higher concentrations, both the forward and reverse activities of the enzyme are inhibited.^[7] This disruption of cellular energy metabolism is the foundational event that leads to the wide array of toxic effects observed in various organ systems.

Signaling Pathways Affected

Recent research has begun to elucidate the specific signaling pathways that are disrupted by **citreoviridin**, leading to cellular apoptosis and organ damage. A key pathway identified in cardiomyocytes involves the peroxisome proliferator-activated receptor-gamma (PPAR- γ), mechanistic target of rapamycin complex 2 (mTORC2), and autophagy.

Citreoviridin has been shown to inhibit the transcriptional activity of PPAR- γ .^[11] This inhibition, in turn, affects the downstream mTORC2 signaling complex, a key regulator of cell growth and survival. The dysregulation of the PPAR- γ -mTORC2 axis by **citreoviridin** leads to the stimulation of autophagy and subsequent apoptosis through the lysosomal-mitochondrial axis in cardiomyocytes.^[11] Thiamine (Vitamin B1) and selenium have been shown to counteract these effects by accelerating the basal transcriptional activity of PPAR- γ , highlighting a potential protective mechanism.^[11]



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Citreoviridin's impact on the PPAR- γ -mTORC2-autophagy pathway.

Toxicokinetics and Human Health Effects

Citreoviridin contamination is primarily associated with the consumption of moldy rice and other cereals.[1][4] The toxin is well-absorbed from the gastrointestinal tract. Studies in swine have shown high bioavailability (116.4%).[4] In humans, it is predicted that **citreoviridin** also has a high permeability coefficient, suggesting efficient absorption, although elimination may be faster than in swine.[4]

The toxic effects of **citreoviridin** are multi-systemic, with the central nervous and cardiovascular systems being the most prominently affected.

Neurological Effects: The hallmark of **citreoviridin** poisoning is a progressive, ascending paralysis.[4] Other neurological symptoms include disturbances of the central nervous system, convulsions, and ultimately, respiratory arrest, which is a primary cause of death.[4][12]

Cardiovascular Effects: **Citreoviridin** is strongly linked to acute cardiac beriberi, a condition characterized by heart failure.[2][4] In animal models, **citreoviridin** has been shown to cause cardiac sinus arrhythmias, tachypnea, and changes in the electrocardiogram (ECG) indicative of myocardial ischemia.[12] These effects are a direct consequence of ATP depletion in the highly energy-dependent cardiac muscle.

Other Organ Systems: While the neurotoxic and cardiotoxic effects are most pronounced, **citreoviridin** can also cause damage to the liver and kidneys.[1] Studies have also suggested a potential link between chronic exposure to **citreoviridin** and Keshan disease, an endemic cardiomyopathy.[2]

Quantitative Toxicological Data

The toxicity of **citreoviridin** has been quantified in various animal models. The following tables summarize the available data on its lethal dosage and inhibitory concentrations.

Table 1: Acute Toxicity of Citreoviridin (LD50)

Animal Model	Route of Administration
Mice	Subcutaneous
Mice	Intraperitoneal
Chickens (1-day-old)	Oral

| Table 2: Inhibitory Constants of **Citreoviridin** against ATP Synthase | | | :--- | :--- | :--- | :--- | | Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference | | Beef Heart Mitochondria (soluble F1-ATPase) | ATP | 4.5 μ M |[9] | | Beef Heart Mitochondria (soluble F1-ATPase) | ITP | Kii = 4.3 μ M, Kis = 1.03 μ M |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) | ATP (hydrolysis) | ~4 μ M |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) | ADP (synthesis) | Kii = 0.16 μ M, Kis = 0.12 μ M |[9] | | Ox Heart Mitochondria | | KD = 0.5 - 4.2 μ M |[7] | | Rat Liver Mitochondria | | KD = 0.15 μ M |[7] | | Yeast F1-ATPase | | Ki = 2 μ M |[10] |

Experimental Protocols

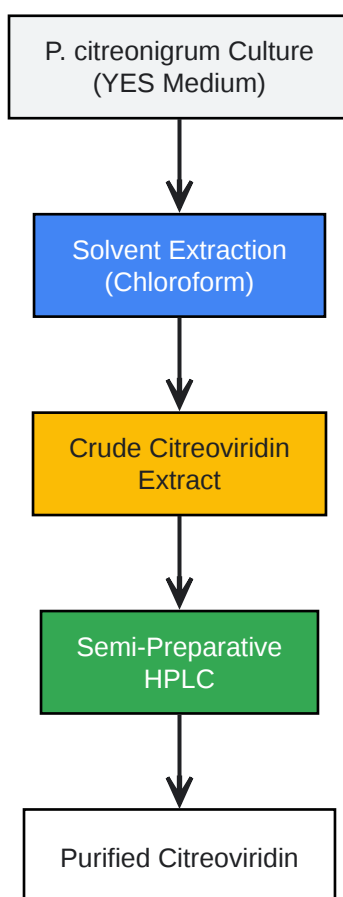
This section details the methodologies for key experiments cited in the literature for the study of **citreoviridin**.

Extraction and Purification of Citreoviridin

A common method for producing and purifying **citreoviridin** for experimental use involves fungal culture followed by solvent extraction and chromatographic separation.

Protocol for Production and Extraction:

- Fungal Culture: *Penicillium citreonigrum* is cultivated in a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth, for a specified period (e.g., 8 days at 25°C).^[13]
- Extraction: The fungal mycelium and the culture medium are separated. Both are then extracted with an organic solvent, typically chloroform, to isolate the crude **citreoviridin**.^[13]
- Purification: The crude extract is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).^[13]



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Workflow for **citreoviridin** extraction and purification.

Quantification of Citreoviridin

Several analytical techniques can be used for the quantification of **citreoviridin** in biological and food matrices.

- Thin-Layer Chromatography (TLC) with Densitometry: **Citreoviridin** can be separated on TLC plates and quantified by UV-densitometry (UV maximum at 360 nm on the plate) or fluorodensitometry (emission maximum at 525 nm).[14]
- High-Performance Liquid Chromatography (HPLC): A sensitive reverse-phase UHPLC-fluorescence method has been developed for the quantification of **citreoviridin** in rice, corn, and wheat.[5]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the determination of **citreoviridin** concentrations in biological samples, such as in toxicokinetic studies.[4]

In Vitro Toxicokinetics (Caco-2 Cell Permeability Assay)

This assay is used to predict the intestinal absorption of **citreoviridin** in humans.

- Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer.
- Application of **Citreoviridin**: A known concentration of **citreoviridin** is added to the apical (AP) side of the cell monolayer.
- Sampling: At various time points, samples are taken from both the apical and basolateral (BL) sides.
- Quantification: The concentration of **citreoviridin** in the samples is determined by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[4]

In Vivo Toxicokinetics (Swine Model)

Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of **citreoviridin**.

- Animal Preparation: Swine are housed individually and acclimatized.[4]

- Administration: A known dose of **citreoviridin** is administered, either intravenously or orally. [4]
- Blood Sampling: Blood samples are collected at predetermined time points after administration.[4]
- Analysis: Plasma concentrations of **citreoviridin** are measured using LC-MS/MS to determine pharmacokinetic parameters such as bioavailability, elimination half-life, and volume of distribution.[4]

Conclusion and Future Directions

Citreoviridin remains a significant mycotoxin of concern for human health due to its potent neurotoxic and cardiotoxic effects, which stem from its inhibition of mitochondrial ATP synthase. The elucidation of its impact on specific signaling pathways, such as the PPAR- γ -mTORC2-autophagy axis, opens new avenues for understanding its pathophysiology and developing potential therapeutic interventions. Further research is needed to establish regulatory limits for **citreoviridin** in food and to develop effective strategies for the prevention and management of **citreoviridin**-related illnesses. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this critical area of toxicology and food safety.

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